molecular formula C8H7N3O7 B12809464 Benzene, 2-ethoxy-1,3,5-trinitro- CAS No. 4732-14-3

Benzene, 2-ethoxy-1,3,5-trinitro-

Cat. No.: B12809464
CAS No.: 4732-14-3
M. Wt: 257.16 g/mol
InChI Key: AOZXETLGPZAZNK-UHFFFAOYSA-N
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Description

This compound belongs to the family of nitroaromatic explosives, which are historically significant for their energetic properties and industrial applications. The ethoxy group introduces electron-donating effects, which may modulate stability, solubility, and reactivity compared to analogous compounds like trinitrotoluene (TNT) .

Properties

CAS No.

4732-14-3

Molecular Formula

C8H7N3O7

Molecular Weight

257.16 g/mol

IUPAC Name

2-ethoxy-1,3,5-trinitrobenzene

InChI

InChI=1S/C8H7N3O7/c1-2-18-8-6(10(14)15)3-5(9(12)13)4-7(8)11(16)17/h3-4H,2H2,1H3

InChI Key

AOZXETLGPZAZNK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

physical_description

Trinitrophenetole appears as a detonating explosive in the form of yellow needles. Readily soluble in alcohol, ether, and acetone. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments. Under prolonged exposure to fire or heat the containers may explode.

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2-ethoxy-1,3,5-trinitro- typically involves the nitration of ethoxybenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups into the benzene ring. The reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product .

Industrial Production Methods: Industrial production of Benzene, 2-ethoxy-1,3,5-trinitro- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and ensure high yield and purity of the product. Safety measures are crucial due to the explosive nature of nitro compounds .

Chemical Reactions Analysis

Types of Reactions: Benzene, 2-ethoxy-1,3,5-trinitro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzene, 2-ethoxy-1,3,5-trinitro- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.

    Medicine: Investigated for its potential use in drug development, especially in designing molecules with specific biological activities.

    Industry: Utilized in the production of dyes, explosives, and other industrial chemicals

Mechanism of Action

The mechanism of action of Benzene, 2-ethoxy-1,3,5-trinitro- involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating vs. This may reduce thermal stability and increase sensitivity .
  • Acidity : Unlike picric acid, which has a hydroxyl group capable of forming explosive salts, the ethoxy group in the target compound lacks acidic protons, likely reducing its salt-forming propensity .
  • Solubility : The ethoxy group enhances solubility in polar solvents compared to ethyl or methyl substituents, as seen in ethyl- or methyl-trinitrobenzene derivatives .

Explosive and Industrial Relevance

  • TNT (2,4,6-Trinitrotoluene) : Widely used in military and industrial applications due to its insensitivity to shock and friction. Its stability is attributed to the symmetric placement of nitro groups and the methyl substituent .
  • Picric Acid : Historically used as an explosive but phased out due to its tendency to form unstable metal salts. The hydroxyl group increases reactivity compared to ethoxy or methyl analogs .
  • Benzene, 2-ethoxy-1,3,5-trinitro-: Limited evidence suggests it may be less stable than TNT due to the ethoxy group’s electron-donating nature. Its applications are likely niche, possibly in specialized initiators or pyrotechnics .

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